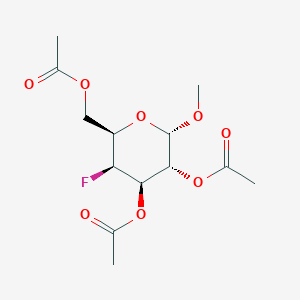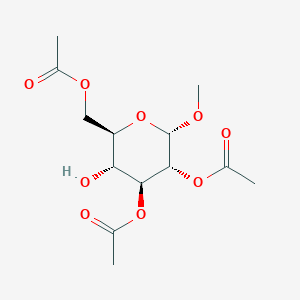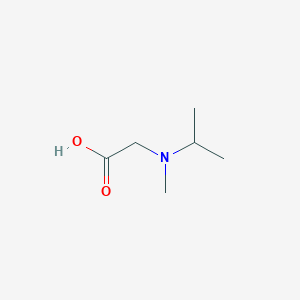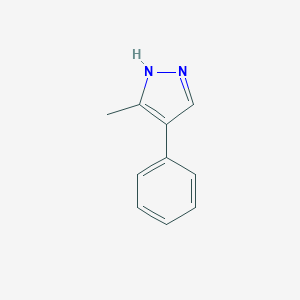
3-Methyl-4-phenyl-1H-pyrazole
Übersicht
Beschreibung
“3-Methyl-4-phenyl-1H-pyrazole” is a heterocyclic aromatic compound with the empirical formula C10H10N2 . It is a solid substance and is used as an intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-Methyl-4-phenyl-1H-pyrazole”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Methyl-4-phenyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms, attached to a phenyl group and a methyl group .
Chemical Reactions Analysis
Pyrazoles, including “3-Methyl-4-phenyl-1H-pyrazole”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
“3-Methyl-4-phenyl-1H-pyrazole” is a solid substance . Its melting point is between 120 - 122 °C . The compound is insoluble in water but soluble in DMSO and Methanol .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Applications
3-Methyl-4-phenyl-1H-pyrazole: has been studied for its potential in anticancer therapy. A synthesized derivative, 5-oxo-N’-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide , demonstrated the ability to induce apoptosis in T1 cells by inhibiting wound healing and colony formation, arresting the G0/G1 phase of the cell cycle, and activating p27 levels .
Agrochemistry: Pesticide Development
In the agrochemical industry, pyrazole derivatives, including 3-Methyl-4-phenyl-1H-pyrazole , are explored for their use as pesticides. The structural versatility of pyrazoles allows for the development of compounds with specific action against agricultural pests .
Coordination Chemistry: Ligand Synthesis
The pyrazole ring, due to its nitrogen atoms, serves as an excellent ligand in coordination chemistry3-Methyl-4-phenyl-1H-pyrazole can coordinate with various metals, forming complexes that are useful in catalysis and material science .
Organometallic Chemistry: Catalyst Design
In organometallic chemistry, 3-Methyl-4-phenyl-1H-pyrazole is used to synthesize catalysts. These catalysts are crucial in facilitating a wide range of chemical reactions, including those that are important in pharmaceutical synthesis .
Green Chemistry: Sustainable Synthesis
The pyrazole scaffold, including 3-Methyl-4-phenyl-1H-pyrazole , is being incorporated into green chemistry practices. Researchers are developing sustainable synthesis methods using this compound, such as microwave-assisted reactions and other environmentally friendly techniques .
Pharmaceutical Industry: Anti-inflammatory and Antitumor Drugs
Pyrazoles are known for their anti-inflammatory properties3-Methyl-4-phenyl-1H-pyrazole and its derivatives are being researched for their potential use in anti-inflammatory and antitumor medications, expanding the arsenal of drugs available for these conditions .
Safety and Hazards
Zukünftige Richtungen
Pyrazoles, including “3-Methyl-4-phenyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their diverse biological activities make them promising candidates for the development of new therapeutic agents . Future research could focus on exploring their potential applications in these areas and developing more efficient synthesis methods .
Wirkmechanismus
Target of Action
3-Methyl-4-phenyl-1H-pyrazole is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s primary targets are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting key enzymes, leading to the disruption of essential biological processes. For instance, it has been suggested that these compounds act via inhibition of the reverse transcriptase enzyme , thus inhibiting viral replication . In the case of Leishmania aethiopica, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound’s antileishmanial and antimalarial activities involve the disruption of essential biological processes in the target organisms
Result of Action
The result of the action of 3-Methyl-4-phenyl-1H-pyrazole is the inhibition of the growth and replication of the target organisms, leading to their eventual death . For instance, the compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Eigenschaften
IUPAC Name |
5-methyl-4-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXZCNATVCIKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160349 | |
| Record name | 3-Methyl-4-phenylpyrazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-phenyl-1H-pyrazole | |
CAS RN |
13788-84-6 | |
| Record name | 3-Methyl-4-phenylpyrazol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4-phenylpyrazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Methyl-4-phenyl-1H-pyrazole in the synthesis described in the research?
A1: 3-Methyl-4-phenyl-1H-pyrazole acts as a reagent in the synthesis of methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates. It specifically reacts with methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in an inert aprotic solvent to form the target compounds []. This suggests its utility in building complex heterocyclic systems with potential pharmacological applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



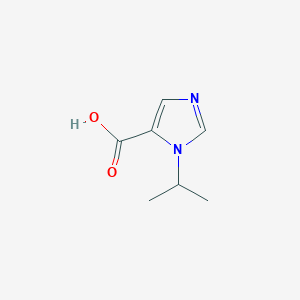
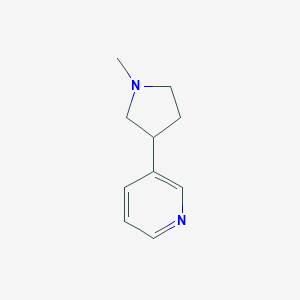

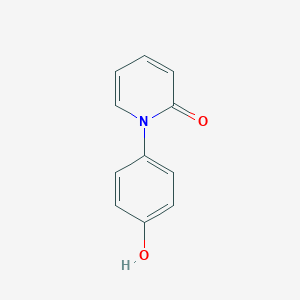

![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)


